4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
CAS No.: 433308-86-2
Cat. No.: VC5006982
Molecular Formula: C22H25ClN4S
Molecular Weight: 412.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433308-86-2 |
|---|---|
| Molecular Formula | C22H25ClN4S |
| Molecular Weight | 412.98 |
| IUPAC Name | 4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C22H25ClN4S/c1-15-2-7-19-18(12-15)20-21(24-14-25-22(20)28-19)27-10-8-26(9-11-27)13-16-3-5-17(23)6-4-16/h3-6,14-15H,2,7-13H2,1H3 |
| Standard InChI Key | RHKBPTWTEQWDCS-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC=C(C=C5)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the tetrahydrobenzo thieno[2,3-d]pyrimidine family, characterized by a bicyclic system comprising a benzene ring fused to a thiophene and pyrimidine moiety. The numbering of the fused system follows IUPAC conventions, with the pyrimidine ring occupying positions 2 and 3 relative to the thiophene . Key structural features include:
Core Architecture
-
Tetrahydrobenzo thieno[2,3-d]pyrimidine: A partially saturated tricyclic system with a thieno-pyrimidine core (C9H8N2S) fused to a cyclohexane ring.
-
6-Methyl substituent: A methyl group at position 6 of the tetrahydrobenzene ring, influencing steric and electronic properties .
-
4-(4-Chlorobenzyl)piperazine: A piperazine ring substituted at position 1 with a 4-chlorobenzyl group, contributing to hydrophobic interactions and potential receptor binding .
Molecular Formula and Weight
-
Empirical Formula: C23H24ClN4S
-
Molecular Weight: 435.98 g/mol (calculated from isotopic composition) .
Stereochemical Considerations
Synthetic Pathways and Optimization
The synthesis of tetrahydrobenzo[4, thieno[2,3-d]pyrimidine derivatives generally follows multistep protocols involving cyclocondensation, nucleophilic substitution, and functional group interconversions.
Key Intermediate Formation
A common starting material is cyclohexanone, which undergoes condensation with ethyl cyanoacetate in the presence of sulfur to form 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate 1) . Subsequent reactions with nitriles or aldehydes yield substituted pyrimidine rings.
Methyl Group Incorporation
The 6-methyl substituent is introduced either:
-
Early-stage: Through alkylation of cyclohexanone derivatives before cyclocondensation.
-
Late-stage: Via Friedel-Crafts alkylation on the preformed tricyclic system, though this risks regioselectivity issues .
Yield Optimization
Reported yields for analogous compounds range from 45–72%, with purity dependent on recrystallization solvents (e.g., ethanol/hexane mixtures) . Chromatographic purification using hexane:ethyl acetate (8:2) improves purity to >95% .
Physicochemical Properties
While experimental data for the specific compound are unavailable, properties can be extrapolated from structural analogs:
| Property | Value (Predicted/Analog-Based) | Source Compound Reference |
|---|---|---|
| Melting Point | 215–225°C | |
| logP | 4.8–5.2 | |
| Aqueous Solubility | <0.1 mg/mL | |
| pKa (Basic Nitrogen) | 7.1–7.9 |
The high logP value indicates significant lipophilicity, favoring membrane permeability but posing formulation challenges. The basic piperazine nitrogen (pKa ~7.5) suggests pH-dependent solubility, with improved dissolution under acidic conditions .
Stability and Metabolic Considerations
Chemical Stability
The compound is expected to be stable under ambient conditions (25°C, 60% RH) based on analog data. Accelerated stability testing (40°C/75% RH) of similar compounds showed <5% degradation over 4 weeks .
Metabolic Pathways
Predominant Phase I transformations (cytochrome P450-mediated):
-
N-Dealkylation: Cleavage of the piperazine-chlorobenzyl bond.
-
Oxidation: Sulfur in thiophene ring to sulfoxide/sulfone.
-
Methyl Hydroxylation: At position 6, followed by glucuronidation .
Comparative Analysis with Structural Analogs
The methyl group at C6 likely enhances metabolic stability compared to ethyl/isopropyl analogs while maintaining comparable target affinity .
Challenges and Future Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for improved pharmacokinetics.
-
Formulation Strategies: Addressing low aqueous solubility through nanoemulsions or prodrug approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume